

Synthesis and Purification of Sodium [1 13C]octanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Sodium octanoate C-13	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Sodium [1-13C]octanoate, a stable isotope-labeled fatty acid crucial for metabolic research and drug development. The methodologies presented are compiled from established chemical principles and published outlines, offering a detailed framework for laboratory-scale production.

Introduction

Sodium [1-¹³C]octanoate is the sodium salt of octanoic acid in which the carbon atom of the carboxyl group is the heavy isotope, carbon-13. This isotopic labeling allows for the non-radioactive tracing of octanoate in biological systems, making it an invaluable tool in metabolic studies, particularly for investigating fatty acid oxidation and mitochondrial function.[1] Its application in the ¹³C-octanoate breath test is a well-established method for assessing gastric emptying.[2][3][4] In drug development, it aids in evaluating the effects of new chemical entities on lipid metabolism.[5][6][7]

Synthesis of Sodium [1-13C]octanoate

The synthesis of Sodium [1-13C]octanoate is a two-step process. First, [1-13C]octanoic acid is synthesized via a Grignard reaction. Subsequently, the labeled octanoic acid is converted to its sodium salt.

Synthesis of [1-13C]octanoic acid

Foundational & Exploratory





The key to this synthesis is the reaction of a Grignard reagent, n-heptylmagnesium bromide, with ¹³C-labeled carbon dioxide (¹³CO₂).[8][9]

Experimental Protocol:

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- n-Heptyl bromide
- Iodine crystal (optional, for initiation)
- ¹³C-labeled Barium Carbonate (Ba¹³CO₃) or ¹³CO₂ gas
- Concentrated Sulfuric Acid (H₂SO₄)
- Hydrochloric acid (HCl), 6 M
- Sodium hydroxide (NaOH), 3 M
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of the Grignard Reagent (n-heptylmagnesium bromide):
 - All glassware must be rigorously dried in an oven and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to the flask to help initiate the reaction.

Foundational & Exploratory





- Add anhydrous diethyl ether to the flask to cover the magnesium.
- Dissolve n-heptyl bromide in anhydrous diethyl ether in the dropping funnel.
- Add a small amount of the n-heptyl bromide solution to the magnesium. The reaction should start spontaneously, indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming may be applied.
- Once the reaction has initiated, add the remaining n-heptyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution is the Grignard reagent, n-heptylmagnesium bromide.
- Generation of ¹³CO₂ (if starting from Ba¹³CO₃):
 - In a separate, sealed apparatus, carefully add concentrated sulfuric acid dropwise to ¹³C-labeled barium carbonate. The liberated ¹³CO₂ gas is then passed through a drying tube containing a suitable desiccant (e.g., calcium chloride) before being introduced into the Grignard reaction mixture.
- Carboxylation with ¹³CO₂:
 - Cool the Grignard reagent solution in an ice-salt bath.
 - Introduce the dry ¹³CO₂ gas into the cooled, stirred Grignard solution via a gas inlet tube or by pouring the Grignard reagent over crushed dry ice made from ¹³CO₂.[10][11][12]
 - Continue the addition of ¹³CO₂ until the reaction is complete, which can be indicated by the cessation of gas uptake.
- Hydrolysis and Extraction of [1-13C]octanoic acid:
 - After the carboxylation, cautiously add 6 M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt of the carboxylic acid and to dissolve any unreacted magnesium.



- Transfer the mixture to a separatory funnel. The [1-13C]octanoic acid will be in the ether layer.
- Separate the ether layer and wash it sequentially with water and then brine.
- To purify the carboxylic acid, extract the ether solution with 3 M sodium hydroxide. The [1 ¹³C]octanoic acid will be converted to its sodium salt and move into the aqueous layer.[13]
 [14]
- Separate the aqueous layer and acidify it with 6 M hydrochloric acid to precipitate the [1-¹³C]octanoic acid.
- Extract the precipitated acid back into diethyl ether.
- Wash the ether layer with water and brine.
- Dry the ether solution over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the ether to yield the purified [1- ¹³C]octanoic acid. A yield of over 90% has been reported for this type of reaction.[8][9]

Conversion of [1-13C]octanoic acid to Sodium [1-13C]octanoate

The final step is the neutralization of the labeled octanoic acid with a stoichiometric amount of a sodium base.[15][16]

Experimental Protocol:

Materials:

- [1-13C]octanoic acid
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Ethanol
- Water



Procedure:

- Dissolve the purified [1-13C]octanoic acid in ethanol.
- In a separate container, dissolve a stoichiometric equivalent of sodium hydroxide in water.
- Slowly add the sodium hydroxide solution to the stirred ethanolic solution of the octanoic acid.
- Monitor the pH of the solution, aiming for a neutral pH (around 7).
- Evaporate the solvent (ethanol and water) under reduced pressure to obtain the solid Sodium [1-13C]octanoate.

Purification of Sodium [1-13C]octanoate

The primary method for purifying the final product is recrystallization.

Experimental Protocol:

Materials:

- Crude Sodium [1-13C]octanoate
- Ethanol
- Water

Procedure:

- Dissolve the crude Sodium [1-13C]octanoate in a minimal amount of a hot ethanol-water mixture.[17]
- Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.[18]
- For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.



- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and the properties of the final product.

Table 1: Synthesis Parameters and Yield

Parameter	Value	Reference
Starting Material (13C Source)	Ba ¹³ CO ₃ or ¹³ CO ₂	[8][9]
Isotopic Purity of ¹³ C Source	≥ 99%	Commercial Suppliers
Theoretical Yield of [1- 13C]octanoic acid	Dependent on starting material quantities	Calculated
Reported Yield of [1- 13C]octanoic acid	> 90%	[8][9]
Theoretical Yield of Sodium [1- 13C]octanoate	~100% from [1- ¹³ C]octanoic acid	Calculated

Table 2: Product Specifications



Property	Value	Reference
Chemical Formula	CH3(CH2)613COONa	[19]
Molecular Weight	167.19 g/mol	[19]
Isotopic Purity	≥ 99 atom % ¹³ C	[19]
Chemical Purity	≥ 98%	[19]
Appearance	White to off-white crystalline powder	[20]
Solubility	Soluble in water	[20]

Visualization of Workflows and Pathways Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of Sodium [1-13C]octanoate.

Metabolic Pathway: Beta-Oxidation of Octanoate

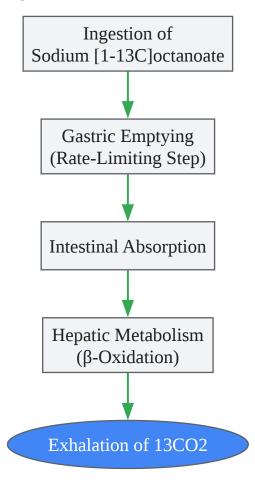




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Caption: Mitochondrial beta-oxidation pathway of octanoate.[21][22]

Logical Relationship in ¹³C-Octanoate Breath Test



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Caption: Logical flow of the ¹³C-Octanoate Breath Test.[2][3]

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